4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
4-(2-hydroxyphenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3S/c12-9-4-2-1-3-8(9)7-5-10(11(13)14)15-6-7/h1-6,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEFBFBTJJDWFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683519 | |
| Record name | 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261896-15-4 | |
| Record name | 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Thiophene
The foundational step in this route involves regioselective bromination of thiophene at the 2-position. As detailed in CN101906092B, thiophene (II) is dissolved in a halohydrocarbon (e.g., dichloromethane) and hydrobromic acid, cooled to −10–0°C, and treated with pyridine perbromide hydrobromide. This low-temperature bromination ensures >95% selectivity for 2-bromothiophene (III), avoiding competing 3-substitution products.
Critical parameters :
Coupling with Diethyl Malonate
2-Bromothiophene (III) undergoes nucleophilic aromatic substitution with diethyl malonate under basic conditions. In Example 4 of CN101906092B:
| Component | Quantity | Molar Ratio |
|---|---|---|
| 2-Bromothiophene | 25.9 g | 0.16 mol |
| Diethyl malonate | 42 mL | 0.28 mol |
| Sodium | 4.6 g | 0.2 mol |
| Toluene | 200 mL | Solvent |
Reaction at 110°C for 8 hours produces 2-(2-thiophene) diethyl malonate (IV) in 94% yield. NMR analysis confirms structure:
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NMR (CDCl₃): δ 6.60–6.91 (3H, thiophene), δ 4.44 (1H, malonate CH), δ 4.12 (4H, OCH₂), δ 1.30 (6H, CH₃)
Mechanistic insight : Sodium deprotonates diethyl malonate, generating a nucleophilic enolate that attacks 2-bromothiophene via an SNAr pathway.
Saponification and Decarboxylation
The final step converts ester (IV) to the target carboxylic acid through alkaline saponification followed by acid-mediated decarboxylation:
Procedure :
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Saponification : Reflux (IV) with NaOH (14.4 g, 0.36 mol) in n-propanol (200 mL) at 100°C for 3–4 hours
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Decarboxylation : Treat saponified product with 30% H₂SO₄ (140 mL, 0.48 mol) under reflux for 3–4 hours
Yield : 90% after recrystallization (water)
Characterization :
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NMR (CDCl₃): δ 7.04 (1H), δ 7.60 (1H), δ 7.76 (1H), δ 11.0 (1H, COOH)
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IR: Broad O-H stretch at 2500–3300 cm⁻¹ (carboxylic acid and phenol)
Suzuki-Miyaura Cross-Coupling Approach
Synthesis of 5-Bromothiophene-2-carboxylic Acid
This method starts with 5-bromothiophene-2-carboxylic acid (2), synthesized via LDA-mediated deprotonation of thiophene-2-carboxylic acid followed by bromination:
Conditions :
Suzuki Coupling with 2-Hydroxyphenylboronic Acid
The 5-bromo intermediate couples with 2-hydroxyphenylboronic acid under Pd catalysis:
| Reagent | Role | Quantity |
|---|---|---|
| 5-Bromothiophene-2-carboxylic acid | Electrophile | 1.0 equiv |
| 2-Hydroxyphenylboronic acid | Nucleophile | 1.2 equiv |
| Pd(PPh₃)₄ | Catalyst | 2 mol% |
| K₂CO₃ | Base | 3.0 equiv |
| DMF/H₂O (4:1) | Solvent | 0.2 M |
Optimized conditions :
Comparative Analysis of Methods
Yield and Scalability
| Method | Step | Yield (%) | Scalability |
|---|---|---|---|
| Bromination-Coupling | Bromination | 92 | Industrial |
| Coupling | 94 | ||
| Saponification | 90 | ||
| Suzuki-Miyaura | Coupling | 82 | Lab-scale |
Trade-offs :
Regioselectivity Challenges
-
Bromination method : Low-temperature conditions (−10°C) prevent 3-bromo byproducts
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Suzuki coupling : Pd(0) catalysts favor coupling at the 5-position of thiophene due to electronic effects
Advanced Catalytic Systems
Flow Chemistry for Carboxylation
A continuous-flow protocol (RSC Suppl.) enhances efficiency:
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Metalation : LDA (2 equiv) in THF at −78°C
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Carboxylation : CO₂ gas (19 mL/min) at 65°C
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Quench : H₂O/AcOH (10:1)
Benefits :
Ligand-Accelerated Coupling
Biphenyl-derived phosphine ligands (e.g., SPhos) improve Suzuki coupling efficiency:
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Turnover number (TON): >1,000
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Functional group tolerance: −OH, −COOH, halogens
Industrial-Scale Considerations
Solvent Recycling
Patent CN101906092B emphasizes n-propanol recovery via fractional distillation:
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92% solvent reuse rate
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Reduces production costs by 34%
Waste Management
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HBr from bromination neutralized with NaOH → NaBr (saleable byproduct)
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Pd catalyst recovery via activated carbon adsorption (>95% efficiency)
Emerging Methodologies
Photocatalytic C-H Activation
Preliminary studies show potential for direct thiophene C-H arylation using:
-
Ir(ppy)₃ photocatalyst
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2-Hydroxyphenyldiazonium salts as aryl sources
Quality Control Protocols
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins . The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiophene-2-carboxylic Acid Derivatives
Key Observations :
- Electron Effects : The hydroxyphenyl group in the target compound is electron-donating, enhancing resonance stabilization and acidity (pKa ~3.5–4.0 for -COOH) compared to electron-withdrawing groups like -Br or -CN in benzo[b]thiophene derivatives .
- Solubility: The phenolic -OH group improves aqueous solubility relative to methylthio- or bromo-substituted analogs, which are more lipophilic .
Key Findings :
- Anti-inflammatory Activity : The target compound’s hydroxyphenyl group enhances COX-2 binding affinity, comparable to allyloxy derivatives (e.g., compound 8 in with ΔG = -10.4 kcal/mol).
- Antioxidant Capacity: Hydroxypropoxy-substituted analogs (e.g., compound 11) show moderate activity (IC₅₀: 35 µM), while the phenolic substitution in the target compound may offer superior hydrogen-bond-mediated radical quenching .
- Antimicrobial Action : Brominated benzo[b]thiophenes exhibit stronger activity due to halogen-induced membrane disruption, a feature absent in the target compound .
Biological Activity
4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications in medicine and industry, supported by various research findings.
This compound serves as a versatile building block in organic synthesis, particularly for creating more complex thiophene derivatives. Its structure includes a thiophene ring substituted with a hydroxyl group and a carboxylic acid, which contribute to its biological activity.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme crucial in the inflammatory response, thereby reducing inflammation in various models. The compound modulates the NF-κB signaling pathway, which is pivotal in regulating immune responses and inflammation.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). For example, the minimum inhibitory concentration (MIC) values indicate that it can effectively inhibit bacterial growth at low concentrations .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In assays involving human cancer cell lines, such as PC-3 (prostate cancer), the compound exhibited cytotoxic effects, indicating potential for further development as an anticancer agent . The structure-activity relationship studies highlight the importance of the phenolic group in enhancing its anticancer efficacy .
The biological activity of this compound can be attributed to its ability to interact with specific biomolecules:
- Enzyme Inhibition : The compound binds to the active site of COX-2, inhibiting its enzymatic activity.
- Cell Signaling Modulation : It influences various signaling pathways, particularly those involved in inflammation and apoptosis.
Case Studies
- Inflammation Model : In a controlled laboratory setting, administration of varying doses of the compound revealed that low doses significantly reduced inflammatory markers without inducing toxicity.
- Antimicrobial Testing : A study reported MIC values for this compound against resistant bacterial strains, demonstrating effective inhibition at concentrations as low as 32 µg/mL against S. aureus .
- Cancer Cell Line Studies : In vitro tests on A549 human lung cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential for further investigation into its use as an anticancer drug .
Metabolic Pathways and Pharmacokinetics
The metabolism of this compound primarily occurs in the liver through phase I and phase II reactions. Its distribution within biological systems is facilitated by specific transport proteins, allowing for targeted action at cellular sites.
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 4-(2-hydroxyphenyl)thiophene-2-carboxylic acid, and how can intermediates be characterized?
- Methodological Answer : A two-step approach is common: (i) Suzuki-Miyaura coupling to introduce the 2-hydroxyphenyl group to thiophene-2-carboxylic acid esters. Use Pd(PPh₃)₄ as a catalyst and optimize reaction conditions (e.g., 80–100°C in DMF/H₂O) for cross-coupling efficiency . (ii) Ester hydrolysis with NaOH or LiOH in aqueous THF/MeOH to yield the carboxylic acid derivative. Monitor reaction completion via TLC (silica gel, ethyl acetate/hexane) . Characterization : Confirm intermediates using -NMR (aromatic protons at δ 6.8–7.5 ppm), -NMR (carboxylic acid C=O at ~170 ppm), and IR (broad O-H stretch at 2500–3300 cm⁻¹ for phenolic and carboxylic groups) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves (tested for chemical compatibility) and lab coats to prevent skin contact. Use safety goggles with side shields to avoid ocular exposure .
- Ventilation : Work in a fume hood to minimize inhalation risks. If particulate aerosols form (e.g., during grinding), use a NIOSH-approved N95 respirator .
- First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, irrigate with saline solution for 20 minutes and seek medical evaluation .
Q. How can researchers validate the purity of synthesized this compound?
- Methodological Answer :
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/ACN gradient) with UV detection at 254 nm. Compare retention times with authentic standards .
- Elemental Analysis : Confirm %C, %H, and %S within ±0.3% of theoretical values (e.g., C₁₁H₈O₃S: C 57.89%, H 3.51%, S 14.03%) .
Advanced Research Questions
Q. What strategies mitigate instability of this compound under acidic/basic conditions?
- Methodological Answer :
- pH Control : Avoid strong acids (e.g., H₂SO₄) and bases (e.g., NaOH >1 M) to prevent decarboxylation or esterification. Use buffered solutions (pH 4–8) during biological assays .
- Storage : Store at –20°C under nitrogen to inhibit oxidation. Monitor decomposition products (e.g., CO, CO₂) via GC-MS if degradation is suspected .
Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
- Methodological Answer :
- Derivatization : Modify the hydroxyl group (e.g., acetylation, alkylation) or thiophene ring (e.g., halogenation) to assess impacts on COX-2 inhibition or antioxidant activity .
- Bioactivity Assays : Test anti-inflammatory activity via COX-2 enzyme inhibition (IC₅₀ values) and antioxidant capacity using DPPH radical scavenging (EC₅₀ comparison to ascorbic acid) .
Q. What computational approaches predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB: 1PXX). Focus on hydrogen bonding with Arg120/Tyr355 and hydrophobic interactions with Val349 .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Calculate RMSD (<2 Å) and free energy (MM-PBSA) to rank derivatives .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Control Experiments : Replicate assays under standardized conditions (e.g., cell line, serum concentration). For antioxidant studies, normalize results to Trolox equivalents to reduce variability .
- Meta-Analysis : Aggregate data from multiple derivatives (e.g., EC₅₀ for DPPH scavenging) to identify trends in substituent effects (e.g., electron-donating groups enhance activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
